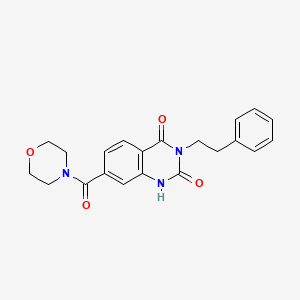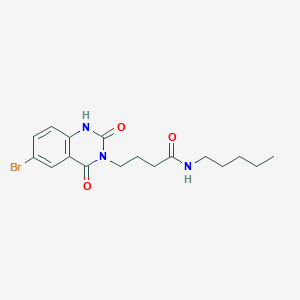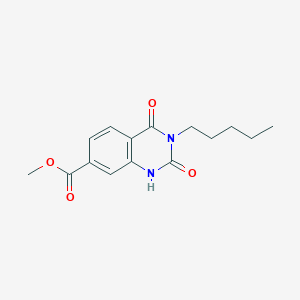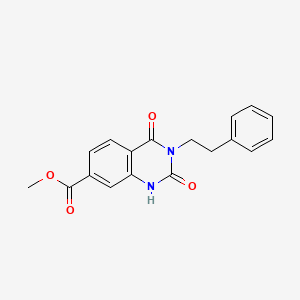![molecular formula C23H26N4O4 B6514445 N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892290-84-5](/img/structure/B6514445.png)
N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 422.19540532 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Research:
This compound has garnered attention due to its potential antiviral properties. Researchers have explored its efficacy against viruses such as SARS-CoV-2 (the virus responsible for COVID-19). Computational studies combining virtual screening, pharmacoinformatics profiling, and molecular dynamics simulations identified several promising inhibitors targeting the central protease 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 . Among these, compounds like EN1036, F6548-4084, F6548-1613, and PUBT44123754 exhibited high binding affinity and inhibition constants. F6548-1613, in particular, demonstrated stable hydrogen bonds with amino acids His41 and Thr62, making it a potential candidate for further investigation .
Fluorescent Probes for Imaging:
The compound’s structure suggests potential applications as a fluorescent probe. For instance, related compounds with morpholine moieties have been used in wash-free live-cell fluorescence imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence (USF) imaging . While specific studies on this exact compound are scarce, its structural features make it worth exploring in this context.
Herbicide Development:
Another intriguing application lies in herbicide development. A derivative, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine (ELC5), demonstrated herbicidal activity against Phalaris minor, a weed affecting wheat crops. Computational studies prioritized ELC5 as a potential herbicide, and subsequent experimental assays confirmed its efficacy . This highlights the compound’s potential in sustainable agriculture.
Anti-Inflammatory and Anti-Tumor Activities:
In broader medical contexts, compounds with morpholine-ethyl moieties have been studied for their anti-inflammatory and anti-tumor properties. While direct evidence for this specific compound is limited, its structural similarity suggests potential therapeutic applications.
Calibrated and Reusable Probes in Atomic Force Microscopy (AFM):
The compound’s morpholine group could find use in AFM probes. AFM probes often require replacement due to blunting or contamination. Developing calibrated and reusable probes is essential to reduce costs and improve efficiency in AFM studies . Although not directly studied, the compound’s morpholine functionality aligns with this purpose.
DNA-Targeting Fluorescent Probes:
Compounds related to this structure have been explored as DNA-targeting fluorescent probes . Investigating whether this specific compound exhibits similar properties could be worthwhile.
作用機序
Mode of Action
Compounds with similar structures have been found to interact with their targets in unique ways, leading to various biochemical changes .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is also unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of this compound .
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c28-21(24-9-11-26-12-14-31-15-13-26)18-6-7-19-20(16-18)25-23(30)27(22(19)29)10-8-17-4-2-1-3-5-17/h1-7,16H,8-15H2,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWPXDZKAWOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514369.png)



![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B6514382.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514397.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514416.png)
![N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514421.png)
![N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514428.png)

![2,4-dioxo-3-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514448.png)
![7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514453.png)